molecular formula C20H28O8 B1616047 6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one CAS No. 60657-36-5

6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one

Cat. No. B1616047
CAS RN: 60657-36-5
M. Wt: 396.4 g/mol
InChI Key: GTPYMQNYDRMGEN-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one is a natural product found in Onychium japonicum, Microlepia strigosa, and other organisms with data available.

Scientific Research Applications

Role in Blood Glucose Regulation

A computational study investigated the role of a structurally related compound, SID 242078875, in regulating blood glucose levels. This compound was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. The study identified potential targets like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, indicating a potential for diabetes management (Muthusamy & Krishnasamy, 2016).

Structural and Conformational Analysis

Another research focused on the structural and vibrational spectroscopic study of a similar compound, quercetin 3-D-galactoside (Q3G), highlighting its molecular conformations and UV spectra. The study provided insights into hydrogen bonding and intramolecular interactions, which are crucial for understanding its biological activity (Aydın & Özpozan, 2020).

Molecular Docking in Diabetes Management

In a related study, compounds similar to the chemical were analyzed for their α-amylase inhibitory activity, a key factor in diabetes management. This research combined metabolite profiling and molecular docking to identify compounds from Vernonia amygdalina leaves that inhibit α-amylase, suggesting potential applications in diabetes treatment (Yunitasari et al., 2022).

Anti-inflammatory and Anti-allergic Effects

A study on Saponarin, a structurally similar flavone, revealed significant anti-inflammatory and anti-allergic effects in various cell models. This research underscores the compound's potential as a functional ingredient in pharmaceutical and cosmetic products, especially for immune-related skin diseases (Min et al., 2021).

properties

CAS RN

60657-36-5

Product Name

6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one

Molecular Formula

C20H28O8

Molecular Weight

396.4 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3

InChI Key

GTPYMQNYDRMGEN-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O

Other CAS RN

60657-36-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one
Reactant of Route 2
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one
Reactant of Route 3
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one
Reactant of Route 4
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one
Reactant of Route 5
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one
Reactant of Route 6
6-(2-Hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one

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